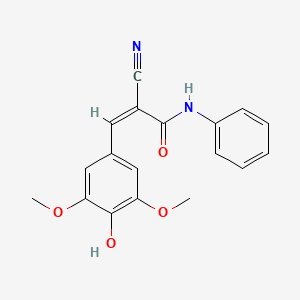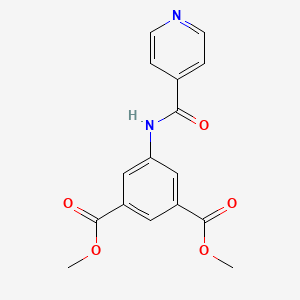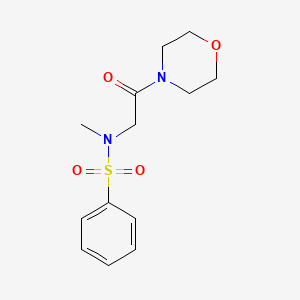![molecular formula C25H26Cl2N2O B5714864 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone, also known as DHMEQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHMEQ is a small molecule inhibitor of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.
Applications De Recherche Scientifique
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone has been tested in preclinical models of cancer, autoimmune diseases, and viral infections, and has shown promising results in several studies.
Mécanisme D'action
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone exerts its pharmacological effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. NF-κB is activated by various stimuli, including cytokines, pathogens, and stress, and regulates the expression of genes involved in inflammation, cell survival, and proliferation. 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone binds to the DNA-binding domain of NF-κB and prevents its translocation to the nucleus, thereby inhibiting the expression of its target genes.
Biochemical and Physiological Effects:
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone has been shown to have a wide range of biochemical and physiological effects in preclinical models. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the activity of immune cells. 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone has also been shown to reduce inflammation in various disease models, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. In addition, 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone has been shown to have antiviral activity against several viruses, including HIV, hepatitis B, and influenza.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone is a small molecule inhibitor that can be easily synthesized and purified in large quantities. It has a high affinity for NF-κB and has been shown to be effective in preclinical models at relatively low concentrations. However, 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone has limited solubility in water and may require the use of organic solvents for in vitro experiments. In addition, 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Orientations Futures
For research include:
1. Clinical trials to evaluate the safety and efficacy of 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone in humans.
2. Development of new formulations of 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone with improved solubility and bioavailability.
3. Investigation of the mechanisms underlying the antiviral activity of 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone.
4. Evaluation of the potential of 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone as a combination therapy with other drugs.
5. Investigation of the effects of 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone on other transcription factors and signaling pathways.
In conclusion, 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone is a synthetic compound that has shown promising results in preclinical models of various diseases. Further research is needed to determine its potential therapeutic applications and to address the limitations of its use in lab experiments. 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone has the potential to be a valuable tool for the development of new therapies for cancer, autoimmune diseases, and viral infections.
Méthodes De Synthèse
2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone was first synthesized by a team of Japanese researchers in 2001. The synthesis method involves the reaction of 2,3-dichlorobenzaldehyde with 3-hydroxyestra-1,3,5(10)-trien-17-one and hydrazine hydrate under reflux conditions. The resulting product is then purified by column chromatography to obtain 2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone in high yield and purity.
Propriétés
IUPAC Name |
(17E)-17-[(E)-(2,3-dichlorophenyl)methylidenehydrazinylidene]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26Cl2N2O/c1-25-12-11-19-18-8-6-17(30)13-15(18)5-7-20(19)21(25)9-10-23(25)29-28-14-16-3-2-4-22(26)24(16)27/h2-4,6,8,13-14,19-21,30H,5,7,9-12H2,1H3/b28-14+,29-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZZDRRNZVOQBJ-IAKJWDJNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN=CC4=C(C(=CC=C4)Cl)Cl)CCC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1\2CCC3C(C1CC/C2=N\N=C\C4=C(C(=CC=C4)Cl)Cl)CCC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(17E)-17-[(2E)-(2,3-dichlorobenzylidene)hydrazinylidene]estra-1,3,5(10)-trien-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-chloro-6-fluorobenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5714794.png)

![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)

![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)
![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)

![methyl 2-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5714835.png)

![2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)
![methyl 4-[(4-biphenylyloxy)methyl]benzoate](/img/structure/B5714884.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)